molecular formula C16H19ClN4O B1456625 3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl CAS No. 1219957-23-9

3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

Katalognummer: B1456625
CAS-Nummer: 1219957-23-9
Molekulargewicht: 318.8 g/mol
InChI-Schlüssel: VNVJXAIRKYYHLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl is recognized in biochemical research as a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1) (source) . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in the pathogenesis of various neurological disorders and cancers (source) . By selectively inhibiting DAPK1, this compound provides researchers with a critical tool to investigate the intricate signaling pathways underlying ischemic cell death, apoptosis, and autophagy (source) . Its application is particularly valuable in models of neurodegenerative diseases, such as Alzheimer's disease, and in stroke research, where DAPK1 is known to mediate synaptic dysfunction and neuronal loss (source) . Furthermore, due to the role of DAPK1 as a tumor suppressor, this inhibitor also facilitates the study of its interactions within oncogenic signaling networks, offering insights into cancer biology and potential therapeutic strategies (source) .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O.ClH/c21-16(15-13-9-17-7-5-14(13)18-19-15)20-8-6-11-3-1-2-4-12(11)10-20;/h1-4,17H,5-10H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVJXAIRKYYHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C4C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219957-23-9
Record name Methanone, (3,4-dihydro-2(1H)-isoquinolinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219957-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H19ClN4O and a molecular weight of approximately 318.80 g/mol. Its structure includes an isoquinoline moiety fused with a tetrahydro-pyrazolo-pyridine ring system, which contributes to its biological properties.

1. Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 3,4-Dihydro-2(1H)-isoquinolinyl have shown the ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

2. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been documented extensively. In animal models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation in neuronal tissues. A specific study highlighted the role of such compounds in mitigating the effects of glutamate-induced excitotoxicity in neuronal cultures .

3. Antimicrobial Activity

Preliminary studies suggest that 3,4-Dihydro-2(1H)-isoquinolinyl derivatives possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.
  • Oxidative Stress Reduction : The antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Case Studies

StudyFindings
Study on Anticancer Effects Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
Neuroprotection in Animal Models Showed reduced neuronal death and improved behavioral outcomes in models of Alzheimer's disease when treated with isoquinoline derivatives .
Antimicrobial Efficacy Reported activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Vergleich Mit ähnlichen Verbindungen

Table 2: Reported Bioactivities of Structural Analogs
Compound Class Biological Activity Mechanism/Application Reference
Pyrazolo[3,4-b]pyridine derivatives () Not explicitly reported Potential kinase inhibition (inferred from structural analogs)
Bis-pyrazolo-thieno[2,3-b]thiophenes () Antimicrobial Disruption of bacterial cell membranes
α,β-Unsaturated ketones () Antimicrobial (e.g., against S. aureus) Inhibition of microbial enzymes

Key Observations:

  • Antimicrobial Potential: Pyrazole-thiophene hybrids () exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar properties due to its heterocyclic framework .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy: Analogs with C=O groups (e.g., ’s compound at 1720 cm$^{-1}$) confirm the methanone functionality, a feature critical for hydrogen bonding in drug-receptor interactions .
  • NMR Profiles : Aromatic proton environments in pyrazolo-pyridine derivatives (δ 7.3–7.6 ppm) align with the target compound’s expected spectral data .

Vorbereitungsmethoden

Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one Intermediates

According to patent WO2003049681A2, the preparation of 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones, structurally related to the pyrazolo-pyridine core in the target compound, involves:

  • Starting with halogenated or sulfonated precursors (e.g., Cl, Br, I, OSO2Me, OSO2Ph derivatives).

  • Cyclization reactions under controlled conditions to form the pyrazolo-pyridinone ring system.

  • Use of novel intermediates that allow selective functionalization at the 3-position, facilitating subsequent coupling steps.

This method enables the formation of the tetrahydro-pyrazolo-pyridine core with functional groups suitable for carbonyl linkage.

Preparation of the Isoquinoline Moiety

The isoquinoline fragment, specifically 3,4-dihydro-2(1H)-isoquinolinyl, is typically prepared via:

  • Partial hydrogenation of isoquinoline or isoquinoline derivatives to yield the 3,4-dihydro form.

  • Alternative synthesis involves Pictet-Spengler condensation of phenethylamines with aldehydes, followed by reduction.

  • Purification by recrystallization or chromatography to obtain the desired dihydroisoquinoline intermediate.

This stage ensures the isoquinoline moiety is in the correct oxidation state and substitution pattern for coupling.

Coupling of Isoquinoline and Pyrazolopyridine via Methanone Linkage

The key step involves forming the methanone (carbonyl) bridge between the isoquinoline nitrogen (or carbon) and the pyrazolopyridine ring.

  • This is commonly achieved by acylation reactions where an acid chloride or activated ester of the pyrazolopyridine derivative reacts with the isoquinoline amine or secondary amine.

  • Alternative methods include coupling via carbonyldiimidazole (CDI) or other coupling agents facilitating amide bond formation.

  • Reaction conditions typically involve inert atmosphere, controlled temperature (0–50°C), and suitable solvents such as dichloromethane or DMF.

  • The reaction progress is monitored by TLC or HPLC.

Formation of Hydrochloride Salt

  • The free base compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.

  • This step improves the compound's stability, crystallinity, and solubility for further applications.

  • The salt is isolated by filtration, washed, and dried under vacuum.

Representative Synthesis Data Table

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Isoquinoline partial hydrogenation Isoquinoline, H2, Pd/C catalyst, mild pressure 3,4-Dihydroisoquinoline intermediate
2 Pyrazolopyridine ring formation Hydrazine derivative + keto/aldehyde, reflux in ethanol 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one intermediate
3 Acylation (carbonyl coupling) Pyrazolopyridine acid chloride + isoquinoline amine, base (e.g., triethylamine), DCM, 0–25°C Formation of 3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone
4 Salt formation HCl in ethanol or ether Hydrochloride salt precipitation and isolation

Supporting Research Findings and Optimization Notes

  • Catalytic Conditions : Use of mild acid catalysts (e.g., p-toluenesulfonic acid) in ring closure steps enhances yield and purity.

  • Solvent Effects : Polar aprotic solvents favor coupling reactions, while protic solvents assist in salt formation.

  • Reaction Monitoring : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming intermediate and final product structures.

  • Yield Optimization : Multi-step one-pot reactions have been explored for related pyrazole derivatives to improve efficiency, but isolation of intermediates is preferred for this complex molecule to ensure purity.

  • Environmental and Safety Considerations : Use of reusable catalysts like Ce(SO4)2·4H2O has been reported in related pyrazole syntheses, offering greener alternatives.

Q & A

Q. What are the optimal synthetic routes for this compound, and what yields can be expected?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A high-yield approach (up to 98%) for analogous compounds includes:

Acylation : Reacting isoquinoline derivatives with activated pyrazole intermediates using acid chlorides or coupling reagents.

Cyclization : Controlled reflux in solvents like ethanol or DMF with catalysts (e.g., Pd/Cu salts) to form the pyrazolo-pyridine core.

HCl Salt Formation : Precipitation via acid-base neutralization in anhydrous conditions .
Key reagents: Chloranil for oxidation, NaOH for workup, and recrystallization (methanol) for purification .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To verify substituent positions and ring systems (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • HRMS-ESI : For exact molecular weight confirmation (e.g., m/z 353.1408 for a related compound) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches .
  • X-ray Crystallography (if crystalline) : SHELX programs refine crystal structures, resolving bond angles and torsional strain .

Advanced Research Questions

Q. How can structural modifications to the pyrazole or isoquinoline moieties influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
Modification Impact on Bioactivity Reference Compound
Chlorination at pyridazineEnhanced antimicrobial activity1-(6-Chloropyridazin-3-yl)piperidine
Methoxy groups (isoquinoline)Increased solubility and CNS penetration6,7-Dimethoxyisoquinoline
Experimental design: Use iterative synthesis with substituent variation, followed by in vitro binding assays (e.g., kinase inhibition) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Varied assay conditions (e.g., pH, temperature). Standardize protocols using buffers like PBS (pH 7.4) and controlled incubation .
  • Purity discrepancies . Validate compound purity via HPLC (>95%) before testing .
  • Target selectivity . Use CRISPR-edited cell lines to isolate specific receptor interactions .

Q. What computational strategies predict target interactions and guide experimental design?

  • Methodological Answer : Combine:
  • Molecular Docking (AutoDock Vina) : Model binding to receptors (e.g., GPCRs) using PubChem 3D conformers .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Train on datasets of IC50 values to predict activity for novel analogs .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Temperature : Store at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor via HPLC .
  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h. Use LC-MS to identify degradation products (e.g., hydrolysis of the methanone group) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .

Data Contradiction Analysis Example

Case : Conflicting solubility reports in DMSO (10 mM vs. 25 mM).
Resolution :

Verify lyophilization efficiency (residual water <1% via Karl Fischer titration).

Use sonication (30 min, 40 kHz) to ensure full dissolution.

Cross-check with NMR dilution experiments to detect aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Reactant of Route 2
3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.